N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide features a pyrazolo[4,3-d]pyrimidin-5-yl core modified with a thioacetamide linker and substituted aromatic groups. Its structural complexity arises from the 1-ethyl-3-methyl and 4-methylbenzyl substituents on the pyrimidine ring, coupled with the chloro-fluoro-phenyl acetamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-17-9-10-19(26)18(25)11-17/h5-11H,4,12-13H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAAJXPKXFVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioacetamide group: This is achieved through a nucleophilic substitution reaction where a thioacetamide precursor reacts with the pyrazolo[4,3-d]pyrimidin core.
Substitution on the phenyl rings: The chlorination and fluorination of the phenyl rings are carried out using reagents like thionyl chloride and fluorinating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating receptors: Interacting with cell surface receptors to alter signal transduction pathways.
Affecting gene expression: Influencing transcription factors and gene regulatory networks.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s pyrazolo[4,3-d]pyrimidine core distinguishes it from analogs with alternative heterocyclic frameworks:
- Pyrazolo[3,4-b]pyridine : Found in N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (compound 25, ), this core lacks the pyrimidine ring fusion, reducing planarity and altering electronic properties .
Table 1: Core Structure and Key Substituents of Analogs
Spectroscopic and Physical Properties
- Melting Points : The target’s analogs exhibit varied thermal stability:
- NMR Analysis : demonstrates that substituent positioning (e.g., regions A and B in pyrazolo-pyrimidines) causes distinct chemical shifts. For instance, the target’s 4-methylbenzyl group would perturb protons in regions analogous to Figure 6 in .
- Mass Spectrometry : Molecular networking () could differentiate the target’s fragmentation pattern from analogs like compound 4g (M⁺ = 536) .
Table 3: Spectroscopic Data of Analogs
| Compound | Key Spectroscopic Features |
|---|---|
| Example 83 () | MS: m/z 571.198 (M⁺+1); IR: Not reported |
| Compound 4g () | IR: 3321 cm⁻¹ (N–H), 1682 cm⁻¹ (C=O); ¹H NMR: δ 10.07 (s, –NH), 4.23 (s, CH₂) |
Electronic and Solubility Considerations
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The compound features a pyrazolo[4,3-d]pyrimidin core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. The pyrazolo[4,3-d]pyrimidin moiety is known to inhibit various kinases, which play crucial roles in cancer cell growth and survival.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds similar to N-(3-chloro-4-fluorophenyl)-2-{...} have shown IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines such as MCF-7 and NCI-H460 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | CDK inhibition |
| Compound B | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| Compound C | A549 | 0.39 | Induction of autophagy |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes, contributing to reduced inflammation in various models .
Case Studies
- Study on Cell Apoptosis : A study evaluating the apoptotic effects of similar compounds found that they significantly induced apoptosis in cancer cells through mitochondrial pathways .
- Cytotoxicity Assessment : Research on related pyrazole compounds demonstrated cytotoxic effects against HepG2 and HCT116 cell lines with IC50 values indicating potent activity .
Pharmacokinetics
Understanding the pharmacokinetic profile of N-(3-chloro-4-fluorophenyl)-2-{...} is essential for assessing its therapeutic potential:
- Bioavailability : Preliminary data suggest favorable oral bioavailability.
- Metabolism : The compound undergoes metabolic transformations that may influence its efficacy and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
